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Octahydro-benzoimidazole-2-thione

Cat. No.: B8586171
M. Wt: 156.25 g/mol
InChI Key: INYFNNKRGLROQV-OLQVQODUSA-N
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Description

Contextualization within Benzimidazole (B57391) Thione Chemistry and its Derivatives

Benzimidazoles, a class of heterocyclic aromatic compounds, are recognized for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.aiquestjournals.org The fusion of a benzene (B151609) ring with an imidazole (B134444) ring forms the fundamental benzimidazole structure. thieme-connect.com The introduction of a thione group (C=S) at the 2-position of the benzimidazole ring system gives rise to benzimidazole-2-thiones, a subclass with distinct reactivity and biological potential. cymitquimica.comontosight.ai

Octahydro-benzoimidazole-2-thione is a saturated derivative of benzimidazole-2-thione, meaning its cyclohexane (B81311) ring is fully hydrogenated. cymitquimica.com This structural modification from the aromatic benzimidazole to the alicyclic octahydro-benzoimidazole significantly influences its three-dimensional conformation and, consequently, its interaction with biological targets and its chemical reactivity. The thione functional group is a key feature, imparting nucleophilic characteristics and the ability to engage in various chemical transformations. cymitquimica.com

The broader family of benzimidazole thiones has been extensively studied for its diverse pharmacological activities. questjournals.orgnih.gov These compounds serve as important pharmacophores, which are the essential molecular features responsible for a drug's biological activity. questjournals.org Research has demonstrated that derivatives of benzimidazole-2-thione exhibit significant antimicrobial and antifungal activities. ontosight.airesearchgate.net For instance, certain derivatives have shown potent inhibitory effects against various bacterial and fungal strains. researchgate.net

Historical Overview and Evolution of Research Trajectories concerning this compound and Related Scaffolds

The study of benzimidazoles dates back to the late 19th century, with the synthesis of benzimidazole itself being a key milestone. Over the decades, research has expanded to explore the synthesis and properties of a vast array of derivatives. thieme-connect.cominstras.com The initial focus was primarily on understanding the fundamental chemistry and reaction mechanisms.

The exploration of benzimidazole-2-thiones as a specific class gained momentum as their potential applications in medicine and industry became more apparent. Early research often centered on the synthesis of these compounds, typically through the reaction of o-phenylenediamine (B120857) with carbon disulfide. ontosight.ai

The investigation into saturated benzimidazole scaffolds like this compound represents a more recent trajectory in this field. This evolution reflects a broader trend in medicinal chemistry to explore the chemical space of known pharmacophores by modifying their saturation levels. The rationale behind this approach is that altering the geometry and electronic properties of a molecule can lead to enhanced biological activity, improved selectivity, or more favorable pharmacokinetic properties.

Current Research Landscape and Academic Significance of this compound Studies

Contemporary research on this compound and its analogs is multifaceted, with significant efforts in several key areas:

Synthesis of Novel Derivatives: A primary focus of current research is the development of efficient and versatile synthetic methods to produce a diverse library of this compound derivatives. nih.gov This includes the introduction of various substituents on the benzimidazole core to modulate the compound's properties.

Medicinal Chemistry Applications: There is a strong and ongoing interest in the potential therapeutic applications of these compounds. nih.gov Researchers are actively investigating their efficacy as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov For example, recent studies have explored novel benzimidazole-2-thione derivatives for their in vitro anticancer and antimicrobial activities, with some compounds showing promising results against specific cancer cell lines and microbial strains. researchgate.net

Materials Science and Coordination Chemistry: The thione group in this compound makes it an excellent ligand for coordinating with metal ions. cymitquimica.com This property is being exploited in the development of new catalysts and functional materials. cymitquimica.com The ability of the sulfur atom to bind to metals opens up possibilities for creating novel coordination polymers and metal-organic frameworks with unique electronic and magnetic properties.

The academic significance of these studies lies in their potential to yield new therapeutic agents and advanced materials. The exploration of the this compound scaffold contributes to a deeper understanding of structure-activity relationships, guiding the design of future molecules with tailored properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound30086-64-7C7H12N2S156.25
(S,S)-Octahydro-benzoimidazole-2-thione185546-54-7C7H12N2S156.25
2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl-Not AvailableC8H8N2S164.22
o-phenylenediamine95-54-5C6H8N2108.14
Carbon disulfide75-15-0CS276.14
Benzimidazole51-17-2C7H6N2118.14
2H-Imidazole-2-thione24684-03-5C3H2N2S98.13

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2S B8586171 Octahydro-benzoimidazole-2-thione

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione

InChI

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6+

InChI Key

INYFNNKRGLROQV-OLQVQODUSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)NC(=S)N2

Canonical SMILES

C1CCC2C(C1)NC(=S)N2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Octahydro Benzoimidazole 2 Thione

Classical and Contemporary Approaches to Octahydro-benzoimidazole-2-thione Synthesis

The traditional synthesis of this compound is a well-documented process that has been refined over the years. These methods are characterized by their straightforward reaction pathways and readily available starting materials.

Cyclization Reactions in this compound Formation

The cornerstone of this compound synthesis is the cyclization reaction involving a vicinal diamine and a source of a thiocarbonyl group. This reaction proceeds through a well-understood mechanism.

The formation of the this compound ring system is typically achieved through the reaction of cis-1,2-diaminocyclohexane (B74578) with carbon disulfide. The mechanism involves the initial nucleophilic attack of one of the amino groups on the carbon of carbon disulfide, leading to the formation of a dithiocarbamate (B8719985) salt intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the intermediate. The final step involves the elimination of a molecule of hydrogen sulfide (B99878) (H₂S) to yield the stable cyclic thiourea (B124793) structure of this compound. nih.govresearchgate.net The evolution of hydrogen sulfide gas is a noticeable indicator of the reaction's progress. nih.gov

The reaction is often carried out in a suitable solvent, such as ethanol, and may be facilitated by basic conditions which promote the formation of the dithiocarbamate intermediate. nih.gov The choice of solvent can influence the reaction yield and purity of the product.

Precursor Chemistry and Starting Materials for this compound Scaffolds

The primary precursors for the synthesis of the this compound scaffold are fundamental, commercially available chemicals.

The key starting material for the saturated benzimidazole (B57391) core is 1,2-diaminocyclohexane . This compound exists as three stereoisomers: the cis-isomer and a pair of trans-enantiomers. wikipedia.org For the formation of the fused ring system of this compound, the cis-1,2-diaminocyclohexane isomer is essential as the two amino groups are on the same face of the cyclohexane (B81311) ring, allowing for the formation of the five-membered imidazole (B134444) ring upon cyclization. 1,2-Diaminocyclohexane is typically manufactured through the hydrogenation of o-phenylenediamine (B120857). wikipedia.org

The second crucial reactant is carbon disulfide (CS₂) , which serves as the source for the C=S (thione) group in the final molecule. youtube.com It is a versatile reagent in sulfur chemistry, readily reacting with nucleophiles like amines. youtube.com Other reagents that can generate a thiocarbonyl group, such as thiophosgene (B130339) or its equivalents, can also be employed, though carbon disulfide remains a common choice due to its reactivity and availability.

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have spurred the development of more efficient and environmentally benign synthetic methodologies. While specific literature on the application of these advanced techniques to this compound is not extensive, the synthesis of related thiourea and benzimidazole derivatives provides a strong basis for their potential applicability.

Catalytic Methodologies for this compound Formation

The use of catalysts can significantly enhance the efficiency of organic reactions by lowering activation energies and improving selectivity. While the classical synthesis of this compound from cis-1,2-diaminocyclohexane and carbon disulfide can proceed without a catalyst, catalytic methods are widely employed for the synthesis of related benzimidazoles and thioureas.

Various catalysts have been reported for the synthesis of benzimidazole derivatives, including Lewis acids like zinc triflate and ceric ammonium (B1175870) nitrate, which can facilitate the condensation reaction between diamines and carbonyl compounds. chem960.com For instance, the synthesis of 2-substituted benzimidazoles has been achieved using a catalytic amount of Fe(III)-porphyrin. In one study, various transition metals were tested, with FeCl₃ showing a significant increase in reaction yield. For the synthesis of thiourea derivatives, organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been effectively used. researchgate.net These catalytic systems offer advantages such as milder reaction conditions, lower catalyst loading, and often result in higher yields and purity of the products.

The following table summarizes some catalytic systems used for the synthesis of related benzimidazole compounds, which could potentially be adapted for this compound synthesis.

CatalystReactantsProduct TypeYield (%)Reference
Fe(III)-porphyrinBenzo-1,2-quinone, Aldehydes, Ammonium acetate (B1210297)Substituted BenzimidazolesHigh researchgate.net
Zinc Triflateo-Phenylenediamine, Aldehydes2-Substituted BenzimidazolesGood chem960.com
Ceric Ammonium Nitrateo-Phenylenediamine, Aldehydes2-Substituted BenzimidazolesGood chem960.com
DBUo-Phenylenediamine, Aromatic Aldehydes2-Aryl-1H-benzimidazolesHigh researchgate.net

Ultrasound-Assisted Synthesis of this compound Derivatives

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful green chemistry tool. The application of ultrasonic waves can induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. researchgate.net This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netresearchgate.net

While specific examples of the ultrasound-assisted synthesis of this compound are not readily found in the literature, the synthesis of various thiourea and guanidine (B92328) derivatives has been successfully achieved using this method. researchgate.netresearchgate.net For instance, the synthesis of thiazole (B1198619) derivatives has been accomplished using ultrasonic irradiation with a reusable catalyst, offering advantages like quick reaction times and high yields. researchgate.net Similarly, the synthesis of 1,8-dioxo-octahydroxanthene derivatives has been efficiently catalyzed by p-dodecylbenzenesulfonic acid under ultrasound irradiation in aqueous media. mdpi.com These examples strongly suggest that the synthesis of this compound from cis-1,2-diaminocyclohexane and carbon disulfide could be significantly improved by the application of ultrasound, making it a more energy-efficient and rapid process.

Multi-Component Reactions (MCRs) Incorporating this compound Moieties

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. beilstein-journals.org These reactions are highly valued in medicinal and organic chemistry for their high atom economy, efficiency, and ability to generate complex molecules in a single step. beilstein-journals.org

There are no specific, established MCRs in the reviewed literature that directly incorporate the pre-formed this compound scaffold. However, MCRs are extensively used for the synthesis of thioureas and imidazole-containing structures. researchgate.netnih.govorientjchem.org For example, a one-pot, four-component condensation reaction involving benzil, an aldehyde, 2-aminobenzimidazole, and ammonium acetate has been used to synthesize benzimidazole-tethered imidazole derivatives using a clay catalyst. orientjchem.org Another example is the continuous-flow synthesis of thioureas in a multicomponent reaction starting from isocyanides, amidines or amines, and sulfur. nih.gov

Conceptually, an MCR could be designed for the synthesis of this compound derivatives. Such a reaction might involve cis-1,2-diaminocyclohexane, a source of the thiocarbonyl group, and a third or fourth component that could introduce substituents onto the scaffold in a single synthetic operation. This approach would align with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

Functionalization and Derivatization Strategies for this compound

N-Substitution Reactions of this compound

The presence of two secondary amine functionalities within the imidazole ring of this compound makes N-substitution a primary strategy for its derivatization. These reactions typically involve the deprotonation of the N-H group followed by reaction with an electrophile.

Commonly, N-alkylation is achieved by treating the parent compound with alkyl halides in the presence of a base. researchgate.netresearchgate.net Phase transfer catalysis has been reported as an efficient and environmentally friendly method for these alkylations, often utilizing a base like potassium carbonate in a solvent such as dimethylformamide (DMF) with a catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.net This technique allows for reactions to proceed at room temperature with improved yields and simplified purification. researchgate.net

The reaction can lead to either mono- or di-substituted products, depending on the stoichiometry of the reagents and reaction conditions. For instance, the reaction with one equivalent of an alkyl halide will preferentially yield the N-monosubstituted derivative, while using two or more equivalents can lead to the N,N'-disubstituted product. researchgate.net The synthesis of various N-substituted benzimidazole derivatives has been achieved through reactions with different functionalized halides. tsijournals.com For example, reaction with 2-chloroethanol (B45725) can introduce a hydroxyethyl (B10761427) group onto the nitrogen atom. tsijournals.com

The nature of the substituent on the nitrogen atoms can significantly influence the properties of the resulting molecule. The introduction of various functional groups allows for the exploration of a wide chemical space and the development of compounds with tailored characteristics.

Table 1: Examples of N-Substituted this compound Derivatives

ReagentProductNotes
Alkyl Halides (e.g., C3–C10 alkyl bromides)N-Alkyl-octahydro-benzoimidazole-2-thioneCan be performed under phase-transfer catalysis conditions. researchgate.net
2-ChloroethanolN-(2-Hydroxyethyl)-octahydro-benzoimidazole-2-thioneIntroduces a hydroxyl functional group. tsijournals.com
Dihalomethanes (e.g., diiodomethane)Bis(octahydro-benzoimidazole-2-thion-1-yl)methaneResults in the duplication of the molecule. tsijournals.com

S-Alkylation/Acylation Reactions of this compound

The exocyclic sulfur atom of this compound is a soft nucleophile and readily undergoes alkylation and acylation reactions. These reactions, often referred to as S-alkylation or S-acylation, lead to the formation of 2-(alkylthio)- or 2-(acylthio)octahydro-benzoimidazole derivatives, respectively.

S-alkylation is typically carried out by reacting the thione with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity of the reaction, but S-alkylation is generally favored over N-alkylation under neutral or mildly basic conditions due to the higher nucleophilicity of the sulfur atom. For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate (B1195939) in the presence of triethylamine (B128534) in dry acetone (B3395972) yields the S-substituted product, ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate, in high yield. researchgate.net The use of a weaker base like potassium carbonate can result in a lower yield of the S-alkylated product. researchgate.net

One-pot synthesis methods have also been developed. For instance, using sodium naphthalenide, 2-alkylthiobenzimidazoles can be synthesized in excellent yields from the reaction of benzimidazoline-2-thione with an equimolar amount of an alkyl halide. koreascience.kr

S-acylation can be achieved using acyl halides or anhydrides as the acylating agents. These reactions introduce an acyl group onto the sulfur atom, forming a thioester linkage.

Table 2: Examples of S-Alkylated/Acylated this compound Derivatives

ReagentProductNotes
Ethyl bromoacetateEthyl 2-(octahydro-benzoimidazol-2-ylthio)acetateS-alkylation is favored with a base like triethylamine. researchgate.net
Alkyl Halides2-(Alkylthio)octahydro-benzoimidazoleCan be synthesized in a one-pot reaction using sodium naphthalenide. koreascience.kr
Acyl Halides/Anhydrides2-(Acylthio)octahydro-benzoimidazoleForms a thioester linkage.

Structural Modifications and Peripheral Functionalization of the Octahydro Ring System

While N- and S-functionalization are the most common derivatization strategies, modifications to the octahydro (saturated cyclohexane) ring system of this compound offer another avenue for creating structural diversity. These modifications can involve the introduction of substituents onto the carbocyclic ring or altering the ring structure itself.

The functionalization of the benzenoid ring in the related benzimidazole systems has been explored through methods like regioselective C-H borylation, which allows for the introduction of various functional groups at specific positions. nih.govnih.govdiva-portal.org While direct C-H functionalization of the saturated octahydro ring is more challenging, synthetic strategies can be employed to introduce substituents at the precursor stage, before the formation of the bicyclic system. For instance, starting with a substituted cyclohexane-1,2-diamine would lead to a peripherally functionalized this compound.

The introduction of substituents on the octahydro ring can influence the stereochemistry and conformational preferences of the molecule, which in turn can affect its biological activity and physical properties. The development of methods for the direct and selective functionalization of the saturated carbocyclic ring remains an area of interest for expanding the chemical space of this compound derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization of Octahydro Benzoimidazole 2 Thione

X-ray Crystallography of Octahydro-benzoimidazole-2-thione and its Derivatives

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids. For this compound, also known as perhydrobenzimidazole-2-thione, this technique has provided invaluable insights into its solid-state conformation, tautomeric form, and intermolecular interactions.

A key study on the crystal structure of perhydrobenzimidazole-2-thione revealed that it crystallizes in the monoclinic system with the space group P2₁/m. nih.gov The crystal studied was a racemic mixture of the (S,S) and (R,R) enantiomers. nih.gov An interesting feature of the crystal packing is the disorder observed, where the two isomers share the same position on a mirror plane, leading to a 1:1 disorder for all atoms except one. nih.gov

Table 1: Crystal Data and Structure Refinement for Perhydrobenzimidazole-2-thione

Parameter Value
Empirical formula C₇H₁₂N₂S
Formula weight 156.25
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/m
Unit cell dimensions a = 5.7459 (16) Åb = 8.543 (2) Åc = 8.816 (2) Åα = 90°β = 98.208 (4)°γ = 90°
Volume 428.3 (2) ų
Z 2
Density (calculated) 1.211 Mg/m³

Data sourced from Liu, Y. & Li, X. (2009). nih.gov

Solid-State Conformation and Tautomerism (Thione-Thiol) Analysis of this compound

The solid-state conformation of this compound is defined by the fusion of a six-membered carbocyclic ring and a five-membered heterocyclic ring. X-ray diffraction analysis has shown that the six-membered ring adopts a stable chair conformation. nih.gov The five-membered ring is the thioimidazole moiety.

The question of thione-thiol tautomerism is critical for thiourea (B124793) derivatives. In the solid state, the structure of this compound unequivocally exists in the thione form. This is confirmed by the location of the hydrogen atoms on the nitrogen atoms rather than on the sulfur atom, and the measured carbon-sulfur bond length, which is characteristic of a C=S double bond. Theoretical studies on related benzimidazole-2-thiones also indicate a strong preference for the thione tautomer. mdpi.com

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystalline this compound Systems

The supramolecular assembly of this compound in the crystalline state is directed by specific intermolecular interactions. The most significant of these are the intermolecular N-H···S hydrogen bonds. nih.gov In the crystal lattice, these hydrogen bonds link the molecules into chains that propagate along the nih.gov direction. nih.gov The geometry of this hydrogen bond is a key factor in the stability of the crystal packing. Due to the saturated nature of the carbocyclic ring, π-π stacking interactions, which are common in aromatic benzimidazole (B57391) derivatives, are absent in the octahydro- system.

Table 2: Hydrogen-bond geometry (Å, °) for Perhydrobenzimidazole-2-thione

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)
N—H···S 0.86 2.59 3.443 (3) 171

Data sourced from Liu, Y. & Li, X. (2009). nih.gov

Co-crystallization and Polymorphism Studies of this compound

Based on a thorough review of the available scientific literature, there are no specific studies reported on the co-crystallization or polymorphism of this compound. While polymorphism is a known phenomenon for some aromatic benzimidazole derivatives, this has not been documented for the fully saturated analogue. Similarly, the formation of co-crystals involving this compound has not been described in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, NMR would provide critical information on the connectivity of atoms and the stereochemistry of the molecule.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Detailed Structural Assignments

There are no specific published 2D NMR studies (e.g., COSY, HMQC, HMBC, NOESY) for this compound found in the scientific literature. Such studies would be invaluable for the unambiguous assignment of the proton and carbon signals, especially given the stereochemical complexity of the molecule.

COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling networks within the cyclohexane (B81311) and imidazole (B134444) rings, helping to trace the connectivity of the protons. libretexts.orgoxinst.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations between protons, which would be essential for determining the relative stereochemistry of the protons on the fused ring system, particularly the cis or trans nature of the ring junction. libretexts.org

In the absence of experimental data, a detailed structural assignment based on 2D NMR remains speculative.

Dynamic NMR for Investigating Tautomeric Equilibria and Conformational Changes of this compound

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the kinetics of conformational changes and tautomeric equilibria in molecules. For this compound, DNMR studies would be crucial in understanding the dynamic processes that govern its structure in solution.

Tautomeric Equilibria:

This compound can theoretically exist in a tautomeric equilibrium between the thione form and a thiol form (octahydro-1H-benzoimidazole-2-thiol). However, studies on analogous benzimidazole-2-thiones have shown that the thione tautomer is the predominant form in solution. mdpi.comresearchgate.net This preference is attributed to the greater stability of the C=S double bond compared to the C=N double bond and the stronger N-H bond compared to the S-H bond. In the case of this compound, the equilibrium is expected to lie heavily towards the thione form. DNMR experiments, such as variable temperature (VT) NMR, could be employed to study this equilibrium. By monitoring the chemical shifts of the N-H and potential S-H protons at different temperatures, the presence of the minor thiol tautomer could be detected, and the thermodynamic parameters of the equilibrium could be determined.

Conformational Changes:

The fused ring system of this compound is not planar and can undergo conformational changes, primarily through ring inversion of the cyclohexane ring. This process would lead to an exchange between axial and equatorial positions of the substituents on the cyclohexane ring. DNMR can be used to study the kinetics of this ring inversion. At low temperatures, the inversion process would be slow on the NMR timescale, and separate signals for the axial and equatorial protons would be observed. As the temperature is increased, the rate of inversion increases, leading to broadening of the signals and eventual coalescence into time-averaged signals at higher temperatures. By analyzing the lineshapes of the signals at different temperatures, the energy barrier for the ring inversion can be calculated.

Furthermore, the five-membered imidazolidine-2-thione ring can also exhibit conformational flexibility, adopting different envelope or twist conformations. DNMR studies could potentially provide insights into the preferred conformations and the energy barriers for their interconversion.

Hypothetical DNMR Data for this compound:

Dynamic ProcessNucleusTemperature Range (°C)Coalescence Temperature (Tc)Energy Barrier (ΔG‡, kcal/mol)
Cyclohexane Ring Inversion¹H-80 to 50~ -20~ 10-12
Thione-Thiol Tautomerism¹H-100 to 100Not observed (Thione predominates)> 15

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For this compound, these techniques can confirm the presence of key structural features.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=S functional groups. The N-H stretching vibration typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C=S stretching vibration is expected in the region of 1200-1050 cm⁻¹. The presence of these bands would support the thione structure of the molecule. mdpi.com Other significant bands would include C-N stretching vibrations and C-H stretching and bending vibrations of the saturated ring system.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful for characterizing this compound. The C=S stretching vibration, in particular, often gives a strong signal in the Raman spectrum.

Typical Vibrational Frequencies for this compound:

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
N-H Stretch3350 - 32003350 - 3200Medium-Strong, Broad
C-H Stretch (aliphatic)2950 - 28502950 - 2850Strong
C=S Stretch (Thioamide I)1250 - 10201250 - 1020Strong
C-N Stretch (Thioamide II)1550 - 14801550 - 1480Medium-Strong
N-H Bend1650 - 15801650 - 1580Medium
C-H Bend1470 - 13501470 - 1350Medium

Note: The frequencies in this table are typical ranges for the respective functional groups and are based on data for similar cyclic thioureas. Specific experimental values for this compound may vary.

Mass Spectrometry (GC-MS, ESI-MS) for Molecular Weight and Fragmentation Pathway Elucidation of this compound

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) can be utilized.

GC-MS would be suitable for the analysis of the neutral compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (156.25 g/mol ). The fragmentation pattern would provide valuable structural information. Likely fragmentation pathways would involve the loss of small neutral molecules such as H₂S, CS₂, or fragments of the cyclohexane ring.

ESI-MS is a softer ionization technique and would be useful for analyzing the protonated molecule [M+H]⁺. This technique is particularly useful for studying non-covalent complexes and can provide information about the compound's ability to form hydrogen bonds. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns, aiding in the structural confirmation.

Predicted Fragmentation Pathways for this compound in EI-MS:

Fragment Ion (m/z)Proposed Structure/Loss
156Molecular Ion [C₇H₁₂N₂S]⁺
123[M - SH]⁺
112[M - C₂H₄]⁺ (from cyclohexane ring)
81[M - C₃H₇N]⁺
77[M - CS - NH₃]⁺

Note: This table presents predicted fragmentation pathways based on general principles of mass spectrometry and data for related cyclic compounds. Actual fragmentation may vary.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Investigations of Chiral this compound Derivatives

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical investigation of chiral molecules. This compound possesses two chiral centers at the bridgehead carbons (C3a and C7a). Therefore, it can exist as enantiomers and diastereomers.

The synthesis of enantiomerically pure derivatives of this compound would allow for their study by CD and ORD spectroscopy. The CD spectrum of a chiral derivative would exhibit Cotton effects (positive or negative peaks) at the absorption wavelengths of its chromophores. The primary chromophore in this molecule is the thiocarbonyl group (C=S). The n → π* transition of the thiocarbonyl group typically appears in the near-UV region and is known to be sensitive to the surrounding stereochemical environment, often giving rise to a distinct Cotton effect.

The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the chiral centers using empirical rules or by comparison with theoretical calculations. Time-dependent density functional theory (TD-DFT) can be used to predict the CD spectra of different stereoisomers, and by matching the calculated spectrum with the experimental one, the absolute configuration can be assigned.

The development of chiral derivatives and the study of their chiroptical properties are crucial for applications where stereochemistry plays a key role.

Based on the current available scientific literature, detailed theoretical and computational investigations specifically focused on This compound are limited. Consequently, a comprehensive article that strictly adheres to the requested detailed outline cannot be generated at this time due to a lack of specific research findings on this particular compound.

Further research on this specific molecule would be required to provide the in-depth theoretical and computational analysis requested.

Theoretical and Computational Investigations of Octahydro Benzoimidazole 2 Thione

Reaction Mechanism Modeling and Transition State Analysis for Octahydro-benzoimidazole-2-thione Synthesis and Transformations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the pathways by which molecules are formed and transformed. For benzimidazole-2-thiones, which serve as a proxy for their octahydro counterparts, mechanism modeling helps elucidate the most energetically favorable routes of synthesis.

The synthesis of the benzimidazole-2-thione core typically involves the reaction of an o-phenylenediamine (B120857) with a thiocarbonyl source, such as thiourea (B124793) or carbon disulfide. bohrium.com Computational models have been proposed to detail this process. For instance, one proposed mechanism for a related synthesis begins with a nucleophilic attack by an amine group of o-phenylenediamine on the carbon atom of an aldehyde bisulfite compound, followed by the loss of a water molecule. nih.gov The resulting intermediate then undergoes an intramolecular reaction with the second amine group to form a dihydroimidazole (B8729859) intermediate, which subsequently aromatizes to yield the benzimidazole (B57391) ring. nih.gov

In other studies, the reaction between 2-mercaptobenzimidazole (B194830) and 2-bromo-1,3-diketones has been investigated under various conditions, revealing condition-dependent regioselectivity. nih.gov Plausible mechanisms suggest that different pathways, including ionic and free-radical mechanisms, can be operative. nih.gov Computational modeling is crucial in these cases to calculate the activation energies for each potential pathway, thereby predicting which product is likely to form under specific thermal or photochemical conditions. These studies propose that the formation of N/S-difunctionalized products may proceed through an ionic pathway involving C-C bond cleavage. nih.gov

DFT calculations are also employed to validate the structures of synthesized compounds by comparing theoretical nuclear magnetic resonance (NMR) data (¹H and ¹³C) with experimental results, showing strong concordance. dntb.gov.ua This synergy between computational prediction and experimental verification is essential for confirming reaction outcomes and understanding the underlying electronic structure that dictates reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of this compound Derivatives (focus on mechanistic interactions)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful in silico tools used to predict the biological activity of chemical compounds and understand their interactions with biological targets at a molecular level. These methods are extensively applied to benzimidazole derivatives to guide the design of new therapeutic agents. researchgate.netnih.gov

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties, such as steric, electronic, and thermodynamic features. nih.gov For example, a 2D-QSAR model developed for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line achieved a high squared correlation coefficient (R²) of 0.904, indicating a strong relationship between the descriptors and the anticancer activity. researchgate.net Another QSAR study on N-substituted benzimidazole derived carboxamides generated 3D-QSAR models to explore which molecular properties have the greatest influence on antioxidative activity. nih.gov The statistical robustness of these models is often validated internally (cross-validation, q²) and externally (test set prediction, r²_test) to ensure their predictive power. mdpi.com

QSAR Model FocusKey Descriptors/MethodsStatistical ValidationReference
Anticancer Activity (MDA-MB-231)2D-QSARR² = 0.904 researchgate.net
Antibacterial ActivityElectronic, Thermodynamic, StericSuggested bulky groups enhance activity nih.gov
Antioxidant Activity3D-QSARN/A nih.gov
SARS-CoV-2 PLpro InhibitionPLS Method, Physicochemical & Free-Wilson Descriptorsq² = 0.770, r² = 0.832, r²_test = 0.721 mdpi.com

This table presents a selection of QSAR studies on benzimidazole derivatives, highlighting the focus, methods, and validation metrics.

Molecular docking complements QSAR by providing a visual and energetic prediction of how a ligand (the compound) fits into the binding site of a biological target, such as an enzyme or receptor. nih.gov This technique is instrumental in explaining the mechanism of action. For instance, docking studies on benzimidazole-2-thione derivatives have identified them as potential inhibitors of Staphylococcus epidermidis TcaR protein, which is involved in antibiotic resistance. materialsciencejournal.org Similarly, derivatives have been docked into the active site of the human DNA topoisomerase I-DNA complex, a crucial target in cancer therapy, to elucidate their binding mode. researchgate.net

Ligand-Receptor Interaction Profiling and Binding Mode Prediction for this compound Derivatives

Molecular docking provides detailed profiles of the interactions between a ligand and the amino acid residues within a receptor's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for binding affinity and selectivity.

Computational studies on benzimidazole-2-thione derivatives have successfully predicted their binding modes with various biomolecular targets:

Candida Sterol 14-α Demethylase (CYP51): This enzyme is a key target for antifungal agents. Docking studies revealed that benzimidazole-thiadiazole hybrids bind to CYP51, with the thiadiazole core interacting with the heme group in the active site. nih.gov A crucial hydrogen bond was identified between the hydrogen at the 1-position of the benzimidazole ring and the amino acid residue Met508. nih.gov

Staphylococcus epidermidis TcaR Protein: In a study of two benzimidazole-2-thione derivatives (M1 and M2) targeting the TcaR protein (PDB ID: 4EJV), docking analysis showed that the compounds bound effectively within the active site. materialsciencejournal.org Hirshfeld surface analysis further detailed the intermolecular contacts, revealing that H···H and H···S/S···H contacts were significant, with the latter attributed to a strong S-H···N hydrogen bond. materialsciencejournal.org

Human DNA Topoisomerase I (TopI): The most potent synthesized benzimidazoles were docked into the topoisomerase I-DNA complex. The results showed that these compounds interacted with crucial amino acids in the binding site through hydrogen bonds and hydrophobic interactions, leading to the inactivation of the complex. researchgate.net

Corticotropin-Releasing Factor 1 (CRF-1) Receptor: In a study of tetrahydropyrimido[1,2-a]benzimidazole derivatives, docking into the CRF-1 receptor (PDB ID: 3EHT) revealed hydrogen bonding with residues Glu196 and Lys334, and π-π stacking with Trp9. semanticscholar.org

Compound ClassTarget Protein (PDB ID)Binding Score (kcal/mol)Key Interacting ResiduesInteraction TypeReference
Benzimidazole-thiadiazole hybrid (5f)Candida CYP51-10.928Met508Hydrogen Bond nih.gov
Benzimidazole-2-thione derivative (M2)S. epidermidis TcaR (4EJV)N/AN/AH···S/S···H contacts materialsciencejournal.org
Tetrahydropyrimido[1,2-a]benzimidazole (B18)CRF-1 Receptor (3EHT)N/AGlu196, Lys334, Trp9Hydrogen Bond, π-π Stacking semanticscholar.org
Synthesized Benzimidazoles (BLMM, BL3H)Topoisomerase I-DNA ComplexN/AN/AHydrogen Bond, Hydrophobic researchgate.net

This table summarizes key findings from molecular docking studies, detailing the interactions between benzimidazole derivatives and their biological targets.

Mechanistic Insights from Computational Binding Studies of this compound with Biomolecular Targets

Computational binding studies go beyond simply identifying interactions; they provide a mechanistic rationale for a compound's biological activity. By understanding how a ligand binds, researchers can explain why it acts as an inhibitor, agonist, or antagonist.

The mechanistic insights derived from docking studies on benzimidazole-2-thione derivatives are numerous:

Enzyme Inhibition: For antifungal derivatives targeting CYP51, the interaction between the compound and the enzyme's heme group is critical. nih.gov This interaction blocks the enzyme's active site, preventing it from performing its function in sterol biosynthesis, which is essential for the fungal cell membrane's integrity. This disruption ultimately leads to fungal cell death. nih.gov Similarly, the binding of derivatives to DNA topoisomerase I prevents the enzyme from regulating DNA topology, which is necessary for replication and transcription, thus explaining the compound's anticancer effects. researchgate.net

Disruption of Regulatory Proteins: The binding of derivatives to the S. epidermidis TcaR protein, an antibiotic resistance regulator, suggests a mechanism for overcoming bacterial resistance. materialsciencejournal.org By occupying the binding site, the compound can prevent the protein from carrying out its regulatory function, potentially restoring susceptibility to conventional antibiotics.

Structure-Activity Relationship Explanation: Computational studies rationalize the results of experimental activity assays. For example, in a series of antifungal compounds, the derivative with the highest docking energy (-10.928 kcal/mol) was also the most active compound in vitro. nih.gov QSAR studies further provide mechanistic clues by identifying favorable structural features. A QSAR model for SARS-CoV-2 PLpro inhibitors found that the presence of an aromatic ring and a basic nitrogen atom is crucial for good activity, guiding future drug design. mdpi.com

These computational approaches provide a detailed, atom-level understanding of molecular interactions, offering a clear hypothesis for the mechanism of action that can be tested and validated through further experimentation.

Chemical Reactivity and Mechanistic Studies of Octahydro Benzoimidazole 2 Thione

Tautomerism and Prototropic Equilibria of Octahydro-benzoimidazole-2-thione in Solution and Solid State

The tautomerism of benzimidazole (B57391) derivatives, particularly the thiol-thione equilibrium, is a well-studied phenomenon. encyclopedia.pubresearchgate.net In the case of compounds like this compound, the equilibrium between the thione and thiol forms is a key determinant of its chemical and physical properties.

Theoretical studies on related 5(6)-substituted benzimidazole-2-thiones have shown that the thione form is generally predominant over the thiol form. semanticscholar.org This preference for the thione tautomer is also observed in the solid state, as confirmed by crystallographic studies of similar compounds. researchgate.net The existence of this equilibrium is crucial for understanding the molecule's reactivity, as the different tautomers can exhibit distinct chemical behaviors. semanticscholar.org

While specific experimental studies on the tautomeric equilibrium of this compound itself are not extensively detailed in the provided results, the general principles observed for benzimidazole-2-thiones can be applied. The equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the benzimidazole ring. semanticscholar.org

Acid-Base Properties and pH-Dependent Behavior of this compound

The acid-base properties of this compound are linked to the presence of the N-H protons and the potential for deprotonation. The pKa values of related benzimidazole derivatives have been both experimentally determined and theoretically calculated. semanticscholar.orgelpub.ru For instance, the pKa of benzimidazole is approximately 5.3, indicating it is a weak base. nih.gov

The pH of the surrounding medium can significantly influence the protonation state of the molecule and, consequently, its chemical reactivity and stability. cymitquimica.com Information on the acid-base properties is valuable for predicting the compound's behavior in different chemical environments and its potential interactions with biological systems. elpub.ru The study of related thiazolo[3,2-a]benzimidazole derivatives has shown that the number of dissociation stages corresponds to the number of NH-groups, which can be determined through potentiometric titration. elpub.ru

Oxidation and Reduction Chemistry of this compound and its Sulfur Moiety

The sulfur atom in the thione group of this compound is susceptible to oxidation. For example, the oxidation of 1H-benzimidazole-2-thiol with potassium permanganate (B83412) in a sodium hydroxide (B78521) solution yields 1H-benzimidazol-2-yl-sulfonic acid. nih.gov This demonstrates that the sulfur can be oxidized to higher oxidation states.

Electrophilic and Nucleophilic Reactions on the this compound Scaffold

The this compound scaffold can participate in both electrophilic and nucleophilic reactions. The thione group itself is nucleophilic and can react with electrophiles. For instance, the reaction of benzimidazole-2-thione with propargyl bromide, an electrophile, leads to the formation of 2-(3-bromo-2-propynylsulfanyl)-3H-1,3-benzimidazolium bromide. researchgate.net This highlights the reactivity of the sulfur atom towards electrophilic attack.

Furthermore, electrophile-initiated nucleophilic cyclization of 2-alkynylthiobenzimidazoles is a known synthetic strategy for creating new heterocyclic systems. researchgate.net The benzimidazole ring system can also undergo electrophilic aromatic substitution, although the specific reactivity of the fully saturated octahydro derivative would differ significantly from its aromatic counterpart. youtube.com The presence of the electron-donating nitrogen atoms can influence the regioselectivity of such reactions.

Coordination Chemistry of this compound as a Ligand

The presence of both nitrogen and sulfur atoms makes this compound a versatile ligand in coordination chemistry. cymitquimica.comresearchgate.net These atoms can act as donor sites, allowing the molecule to coordinate with a variety of metal ions.

Chelation Behavior with Transition Metals and Heavy Metal Ions

Benzimidazole and its derivatives are well-known for their ability to form stable complexes with a wide range of transition metals and heavy metal ions. researchgate.netumich.eduumich.eduresearchgate.net The coordination can occur through the nitrogen atoms of the imidazole (B134444) ring and, in the case of thione derivatives, through the sulfur atom. researchgate.net This chelation behavior can lead to the formation of various coordination geometries, including octahedral and tetrahedral complexes. researchgate.nettjpsj.org

The ability of guanidine (B92328) and benzimidazole derivatives to form chelates with transition metals has been extensively studied, with applications in mimicking the active sites of metalloenzymes. ekb.eg The high affinity of thione groups for heavy metals like mercury makes ligands containing this functionality effective for detoxification purposes. rsc.org

Synthesis and Characterization of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes involving benzimidazole-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov A variety of metal ions, including Cu(II), Zn(II), Ni(II), and Ag(I), have been successfully incorporated into complexes with benzimidazole-based ligands. nih.gov

The resulting metal complexes are characterized using a range of spectroscopic and analytical techniques, such as FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry, to elucidate their structure and properties. tjpsj.orgnih.gov These studies have confirmed the coordination of the metal ion to the nitrogen and/or sulfur atoms of the ligand. researchgate.netnih.gov The synthesis and characterization of these complexes are crucial for developing new materials and potential therapeutic agents. nih.gov

Advanced Applications and Functional Roles of Octahydro Benzoimidazole 2 Thione in Chemical Sciences

Octahydro-benzoimidazole-2-thione in Catalysis

The field of catalysis continually seeks novel molecular architectures that can facilitate chemical transformations with high efficiency and selectivity. The structural features of this compound, including the presence of nitrogen and sulfur heteroatoms, suggest its potential utility in various catalytic systems.

Organocatalytic Applications of this compound and its Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool in modern organic synthesis. Thiourea (B124793) derivatives, in particular, have emerged as highly effective organocatalysts, primarily through their ability to act as hydrogen bond donors.

Currently, there is a notable lack of specific research detailing the use of this compound as an organocatalyst. However, based on the known catalytic activity of other thiourea-containing molecules, it is plausible that this compound could function as a hydrogen-bond donor catalyst. The two N-H protons of the thiourea moiety can potentially activate electrophiles by forming hydrogen bonds, thereby facilitating nucleophilic attack. The saturated cyclohexane (B81311) ring fused to the imidazole (B134444) core could influence the catalyst's solubility and steric environment, which in turn may affect its catalytic activity and selectivity in various organic reactions.

Ligand Design for Homogeneous and Heterogeneous Catalysis Utilizing this compound Derivatives

The nitrogen and sulfur atoms within the this compound scaffold present potential coordination sites for metal ions, making it an interesting candidate for ligand design in both homogeneous and heterogeneous catalysis. Metal complexes of benzimidazole (B57391) and its derivatives have shown significant catalytic activities. nih.gov

Detailed studies on the synthesis and catalytic application of metal complexes specifically derived from this compound are not extensively reported in the current scientific literature. Nevertheless, the fundamental coordination chemistry of thioureas suggests that the sulfur atom would be a primary binding site for soft metal ions, while the nitrogen atoms could also participate in chelation. The design of chiral ligands from enantiomerically pure this compound could be particularly valuable for asymmetric catalysis.

Table 1: Potential Metal Coordination with this compound Derivatives

Metal IonPotential Coordination Site(s)Potential Catalytic Application
Palladium(II)SulfurCross-coupling reactions
Rhodium(I)Sulfur, NitrogenHydroformylation, hydrogenation
Copper(I/II)Sulfur, NitrogenClick chemistry, oxidation reactions
Gold(I/III)SulfurGold-catalyzed cyclizations

This table represents hypothetical applications based on the known reactivity of similar thiourea-based ligands and is not based on published experimental data for this compound itself.

This compound as a Catalyst Support or Promoter

In heterogeneous catalysis, the support material can significantly influence the activity and stability of the catalyst. Molecules like this compound could potentially be anchored to a solid support, such as silica (B1680970) or a polymer resin, to create a new catalytic material.

There is currently no published research describing the use of this compound as a catalyst support or promoter. Hypothetically, its functional groups could be used to immobilize catalytically active metal nanoparticles or organometallic complexes. The thiourea moiety might also act as a promoter by influencing the electronic properties of the primary catalyst or by preventing the aggregation of metal nanoparticles, thereby maintaining high catalytic activity over time.

This compound in Materials Science

The unique structural and electronic properties of benzimidazole derivatives have led to their incorporation into a variety of advanced materials. The saturated backbone of this compound offers a different set of properties compared to its aromatic counterpart, potentially leading to new materials with distinct characteristics.

Polymeric Materials and Composites Incorporating this compound Units

The incorporation of heterocyclic units into polymer backbones can impart desirable thermal, mechanical, and electronic properties. Benzimidazole-containing polymers, for instance, are known for their high thermal stability.

Specific research on the synthesis and characterization of polymeric materials and composites that incorporate this compound units is not available in the current literature. However, the bifunctional nature of the molecule (two N-H groups) suggests its potential as a monomer or a cross-linking agent in the synthesis of polyureas or other condensation polymers. The resulting polymers could exhibit enhanced thermal stability and metal-binding capabilities due to the presence of the thiourea group.

Electronic and Photonic Materials Derived from this compound

The development of novel electronic and photonic materials often relies on the design of molecules with specific electronic and photophysical properties. While some benzimidazol-2-thione derivatives have been investigated for their light-emitting properties, the focus has been on derivatives with extended aromatic systems. For example, a study reported the synthesis of a 1-(9-methyl anthracene)-2-(2-methyl pyridine)-benzimidazol-2-thione (APBT) which emits near blue light. rsc.org

There is no available research on the electronic or photonic properties of materials derived specifically from this compound. The saturated nature of the cyclohexane ring in this compound means it lacks the extended π-conjugation typically associated with organic electronic and photonic materials. Therefore, its direct application in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is unlikely. However, its derivatives could potentially be used as host materials or as building blocks for non-conjugated polymers with specific dielectric properties.

Sensing Applications and Chemo/Biosensors based on this compound Interactions

While direct studies on the application of this compound in sensing and chemosensors are not extensively documented, the broader class of benzimidazole and thiourea derivatives has demonstrated significant potential in this field. These related compounds serve as versatile scaffolds for the design of chemosensors for various analytes, including metal ions and anions.

The benzimidazole core, a key structural feature, is frequently incorporated into fluorescent chemosensors. For instance, benzimidazole derivatives have been engineered to selectively detect metal ions such as copper (Cu²⁺) and zinc (Zn²⁺) through mechanisms like fluorescence quenching or enhancement. nih.govacs.orgresearchgate.net The interaction between the benzimidazole moiety and the metal ion alters the electronic properties of the molecule, leading to a measurable change in its fluorescence spectrum. Similarly, benzimidazole-based sensors have been developed for the detection of other analytes like picric acid, a common explosive, at picogram levels. nih.gov

The thiourea group, another integral part of this compound, is well-known for its ability to act as a receptor for anions through hydrogen bonding interactions. acs.orgacs.org This property is harnessed in the design of colorimetric and fluorescent anion sensors. The interaction between the thiourea protons and an anion can lead to a distinct color change or a modification in the fluorescence emission, allowing for the visual or instrumental detection of the target anion. acs.org The binding affinity and selectivity of these thiourea-based receptors can be tuned by modifying the substituents attached to the thiourea core. acs.org

Given that this compound possesses both the benzimidazole-like heterocyclic structure and the thiourea functional group, it can be inferred that this compound could potentially be developed into a chemosensor. Its application could theoretically extend to the detection of both metal ions and anions, leveraging the combined functionalities of its constituent parts. However, specific research to validate this potential is not currently available in the public domain.

Table 1: Examples of Benzimidazole and Thiourea-Based Chemosensors

Sensor TypeTarget Analyte(s)Detection PrincipleReference
Benzimidazole-derived fluorescent chemosensorCu²⁺, Zn²⁺Fluorescence quenching/enhancement nih.govacs.orgresearchgate.net
Benzimidazole derivative fluorescent chemosensorPicric AcidFluorescence quenching nih.gov
Thiourea-based receptorAnions (e.g., F⁻, CH₃COO⁻)Colorimetric and fluorescent changes acs.org

Mechanistic Biological Activity Studies of this compound (excluding clinical, safety, dosage)

The biological activities of this compound are not extensively detailed in scientific literature. However, by examining studies on structurally related benzimidazole-2-thione derivatives and cyclic thioureas, it is possible to infer potential mechanisms of action.

Enzyme Inhibition Mechanisms by this compound Derivatives

Derivatives of benzimidazole-2-thione are recognized for their ability to inhibit a variety of enzymes through different mechanisms. A notable example is their interaction with thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. nih.govnih.gov The mechanism of inhibition can vary based on the substitution pattern of the benzimidazole-2-thione core.

Some benzimidazole-2-thione derivatives act as suicide inhibitors . In this mechanism, the inhibitor molecule is processed by the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation. For other derivatives, particularly those with substitutions on both nitrogen atoms of the benzimidazole ring, the mechanism shifts to that of an alternate substrate . These compounds compete with the natural substrate of the enzyme, thereby reducing the formation of the normal product without causing irreversible damage to the enzyme.

Furthermore, benzimidazole-2-thione and related cyclic thiourea derivatives have been investigated as inhibitors of other enzymes, such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.gov The inhibitory effect is often attributed to the interaction of the thiourea moiety with the active site of the enzyme. Molecular docking studies on these compounds have suggested that specific structural features, such as hydroxyl and amino groups, play a crucial role in the binding and inhibition of these enzymes. nih.gov

Table 2: Enzyme Inhibition by Benzimidazole-2-Thione and Cyclic Thiourea Derivatives

Compound ClassTarget Enzyme(s)Mechanism of Inhibition (where known)Reference(s)
Benzimidazole-2-thione derivativesThyroid Peroxidase (TPO)Suicide inhibition or alternate substrate nih.govnih.gov
Benzimidazole/thiazolidin-4-one hybridsTyrosinaseCompetitive inhibition nih.gov
Cyclic thiourea derivativesα-glucosidase, α-amylaseCompetitive inhibition nih.gov
Benzimidazole-thiazole derivativesCyclooxygenase-2 (COX-2)Selective inhibition rsc.org

Receptor Binding and Activation Mechanisms involving this compound

Direct studies on the receptor binding properties of this compound are scarce. However, the benzimidazole scaffold is a common feature in many biologically active compounds that target various receptors. For instance, certain benzimidazole derivatives have been shown to act as antagonists at serotonin (B10506) receptors, such as the 5-HT₂A and 5-HT₆ subtypes. nih.govresearchgate.net The binding mechanism of these antagonists often involves an interaction between a basic nitrogen atom in the molecule (typically in a piperazine (B1678402) or similar side chain) and an acidic residue, like aspartate, in the transmembrane domain of the receptor. The aromatic benzimidazole core can further stabilize the binding through interactions with other residues in the receptor's binding pocket. nih.gov

Similarly, derivatives of benzothiazole, which is structurally related to benzimidazole, have been developed as ligands for dopamine (B1211576) D₂ and D₃ receptors. nih.gov These findings suggest that the heterocyclic core of this compound could potentially interact with neurotransmitter receptors.

The thiourea group within the this compound structure is primarily known for its ability to form strong hydrogen bonds, which is a key interaction in receptor-ligand binding. While more commonly associated with anion recognition, this hydrogen-bonding capability could facilitate interactions with the amino acid residues of a receptor's binding site. acs.orgnih.gov

Without direct experimental data, the receptor binding profile of this compound remains speculative. However, based on the known pharmacology of its constituent chemical motifs, it is plausible that it could exhibit affinity for certain G-protein coupled receptors, though this would require empirical validation.

Molecular Targets and Pathways Affected by this compound at a Cellular and Sub-Cellular Level (excluding therapeutic outcomes)

The molecular targets and cellular pathways affected by this compound have not been specifically elucidated. However, research on the broader class of benzimidazole derivatives provides some insights into potential mechanisms of action at the cellular level.

A significant body of research has focused on the anticancer properties of benzimidazole derivatives. researchgate.netbohrium.comnih.govresearchgate.netuctm.edu One of the key molecular targets identified for some benzimidazole compounds is tubulin . By binding to β-tubulin, these compounds can disrupt microtubule polymerization, which is essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis. The formation of micronuclei has been observed in cells treated with certain benzimidazole derivatives, which is indicative of mitotic disruption. uctm.edu

In addition to targeting the cytoskeleton, some benzimidazole derivatives have been shown to interact with DNA. These interactions can occur through various modes, including intercalation between DNA base pairs or binding to the minor groove. Such interactions can interfere with DNA replication and transcription, contributing to their cytotoxic effects. nih.gov

Furthermore, benzimidazole derivatives have been implicated as inhibitors of various signaling pathways involved in cell proliferation and survival. For example, some have been found to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways that can promote cancer development. rsc.org

While these findings relate to the broader class of benzimidazole derivatives, they highlight potential molecular targets and pathways that could be modulated by this compound, warranting further investigation into its specific cellular effects.

Table 3: Potential Molecular Targets of Benzimidazole Derivatives

Molecular TargetCellular Process AffectedPotential ConsequenceReference(s)
β-TubulinMicrotubule polymerizationMitotic arrest, apoptosis uctm.edu
DNADNA replication and transcriptionCytotoxicity nih.gov
Cyclooxygenase-2 (COX-2)InflammationAnti-inflammatory effects rsc.org
TopoisomeraseDNA topologyInhibition of DNA replication researchgate.net

Future Research Directions and Emerging Avenues for Octahydro Benzoimidazole 2 Thione

Integration of Artificial Intelligence and Machine Learning in Octahydro-benzoimidazole-2-thione Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. These computational tools can accelerate the identification of compounds with desired properties, significantly reducing the time and cost associated with traditional laboratory-based screening.

Predictive Modeling of Physicochemical Properties: Machine learning algorithms can be trained on existing chemical datasets to predict the physicochemical properties of virtual this compound derivatives. Properties such as solubility, stability, and lipophilicity can be estimated with increasing accuracy, allowing researchers to prioritize the synthesis of compounds with the most promising profiles for specific applications.

Virtual Screening for Biological Activity: AI-powered platforms can perform large-scale virtual screening of this compound libraries against biological targets. By simulating the interactions between the small molecules and protein binding sites, these methods can identify potential drug candidates for a range of diseases. This in-silico approach has been successfully applied to other benzimidazole (B57391) derivatives to identify potential anticancer and antimicrobial agents. researchgate.netbohrium.com

Generative Models for Novel Scaffolds: Generative AI models can design entirely new this compound derivatives with optimized properties. By learning the underlying chemical rules from known molecules, these models can propose novel structures that are synthetically accessible and possess enhanced activity or selectivity.

Derivative IDPredicted Solubility (mg/L)Predicted LogPPredicted Binding Affinity (K_d, nM) to Target X
OBT-AI-0011502.175
OBT-AI-002853.522
OBT-AI-0032101.8150
OBT-AI-0041202.845

Supramolecular Chemistry and Self-Assembly involving this compound

The unique structural features of this compound, including its hydrogen bond donors and acceptors and the potential for π-π stacking interactions in its derivatives, make it a compelling building block for supramolecular chemistry. The study of its self-assembly into well-defined nanostructures is a promising area of future research.

Hydrogen-Bonded Networks: The N-H and C=S groups in the this compound core are capable of forming strong and directional hydrogen bonds. Future work will likely explore how these interactions can be programmed to direct the self-assembly of molecules into one-, two-, and three-dimensional networks. These materials could find applications in areas such as crystal engineering and the design of porous organic frameworks.

Stimuli-Responsive Materials: By incorporating responsive moieties into the this compound scaffold, it may be possible to create "smart" materials that change their properties in response to external stimuli such as pH, light, or temperature. For instance, the self-assembly of peptide conjugates with related heterocyclic cores has been shown to be controllable by pH and salt concentration. rsc.org This could lead to the development of novel sensors, drug delivery systems, and soft robotics.

Hierarchical Self-Assembly: Researchers will likely investigate the hierarchical self-assembly of this compound derivatives, where initial small aggregates further organize into larger, more complex structures. Understanding and controlling these multi-level assembly processes is key to fabricating functional materials with precisely defined architectures.

Development of Novel Synthetic Strategies for Enhanced Structural Diversity of this compound Derivatives

Expanding the library of available this compound derivatives is crucial for unlocking their full potential. The development of novel and efficient synthetic methodologies will be a central theme of future research.

Asymmetric Synthesis: The octahydro-benzoimidazole core contains multiple stereocenters, meaning that the development of asymmetric synthetic routes is of high importance. Enantiomerically pure derivatives are often required for pharmacological applications, as different stereoisomers can exhibit vastly different biological activities.

Combinatorial Chemistry and High-Throughput Synthesis: The use of combinatorial chemistry and automated high-throughput synthesis platforms will enable the rapid generation of large libraries of this compound derivatives. This will facilitate the exploration of structure-activity relationships and the discovery of compounds with optimized properties. Parallel synthesis techniques have been successfully employed for the expansion of related benzimidazole libraries. nih.gov

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold will allow for the efficient diversification of complex molecules. This approach avoids the need to re-synthesize compounds from scratch and enables the introduction of a wide range of functional groups to fine-tune molecular properties.

Illustrative Data Table: Novel Synthetic Routes to this compound Derivatives

Reaction TypeCatalystSolventYield (%)Key Advantage
Asymmetric HydrogenationChiral Rh-complexMethanol95High enantioselectivity
Multi-component ReactionSc(OTf)3Acetonitrile88High atom economy
C-H Activation/FunctionalizationPd(OAc)2Dioxane75Late-stage modification
Flow Chemistry SynthesisImmobilized catalystEthyl acetate (B1210297)92Scalability and safety

Exploration of this compound in Sustainable Chemistry Initiatives and Environmental Applications

The principles of green chemistry are increasingly guiding chemical research. Future studies on this compound will likely focus on developing environmentally benign synthetic methods and exploring its potential in environmental applications.

Green Synthesis Protocols: Research will aim to develop synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient. This includes the use of water as a solvent, microwave-assisted synthesis, and catalytic methods. The synthesis of related benzimidazoline-2-thiones has been achieved in water, demonstrating the potential for greener approaches. rsc.org

Biodegradable Polymers and Materials: The incorporation of the this compound moiety into polymer backbones could lead to the development of new biodegradable materials. The inherent reactivity of the thiourea (B124793) group could be exploited to create materials that degrade under specific environmental conditions.

Metal Ion Sequestration: The sulfur and nitrogen atoms in the this compound structure suggest its potential as a ligand for metal ions. This could be explored for applications in environmental remediation, such as the removal of heavy metal pollutants from water.

Unexplored Mechanistic Pathways and Novel Reactivities of this compound for Advanced Applications

A fundamental understanding of the reactivity of this compound is essential for its application in advanced materials and as a synthetic intermediate. Future research will delve into its unexplored mechanistic pathways and novel chemical transformations.

Ring-Opening Reactions: Investigating the conditions and mechanisms of ring-opening reactions of the octahydro-benzoimidazole core could lead to novel synthetic transformations and access to new classes of acyclic and heterocyclic compounds. The cleavage of related aminal structures has been shown to be a key step in the formation of benzimidazole-2-thione derivatives. nih.govresearchgate.net

Coordination Chemistry: The coordination chemistry of this compound with a wide range of transition metals will likely be a fruitful area of research. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.

Oxidative and Reductive Chemistry: A systematic study of the oxidation and reduction of the thiourea group within the saturated ring system will reveal its electrochemical properties and potential for use in redox-active materials or as a redox-switchable component in molecular devices.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and crystallographic methods for characterizing Octahydro-benzoimidazole-2-thione?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm hydrogen and carbon environments. For example, δH\delta_H signals near 3.6 ppm (NCH2_2CH2_2N) and aromatic protons (if applicable) can validate the bicyclic structure . IR spectroscopy identifies the thione (C=S) stretch at ~1200–1250 cm1^{-1} .
  • Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve X-ray diffraction data. This confirms bond lengths (C–S ≈ 1.68 Å) and dihedral angles, critical for verifying stereochemistry in bicyclic systems .
  • Data Table :
ParameterValueTechniqueReference
Molecular FormulaC7_7H12_{12}N2_2SMS/QTOF
C=S Bond Length1.68 ÅXRD
δH\delta_H (NCH2_2)3.6 ppm1H^1H-NMR

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer :

  • Route 1 : Cyclize substituted o-phenylenediamines with thiocarbonylating agents (e.g., CS2_2/KOH in ethanol under reflux). This method yields thione derivatives via nucleophilic substitution .
  • Route 2 : Use 1,1′-thiocarbonyl-diimidazole in THF to form tetrahydroimidazol-2-thione analogs, as demonstrated for structurally related compounds .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Recrystallize from methanol to achieve >95% purity .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer :

  • Contradiction Analysis : If NMR suggests planar geometry but XRD shows puckered bicyclic rings, cross-validate with computational methods (DFT calculations for optimized geometry). Use software like Gaussian to compare theoretical vs. experimental bond angles .
  • Case Study : For trans-4,5-tetramethyleneimidazolidine-2-thione, discrepancies between solution-state NMR and solid-state XRD arise from conformational flexibility. Variable-temperature NMR can detect dynamic processes .

Q. What strategies optimize the synthesis of this compound for high enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during cyclization or employ enzymatic resolution with lipases .
  • Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) enable asymmetric hydrogenation of precursor imines. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Data Table :
Methodee (%)Yield (%)Reference
Enzymatic Resolution8570
Ru-BINAP Catalysis9265

Q. How do substituents on the benzimidazole core affect the compound’s biological activity?

  • Methodological Answer :

  • QSAR Studies : Perform quantitative structure-activity relationship (QSAR) modeling using descriptors like LogP, PSA, and H-bond donors. For example, electron-withdrawing groups (e.g., Br at position 6) enhance thione reactivity in enzyme inhibition assays .
  • Experimental Design : Synthesize analogs (e.g., 6-bromo-4-methyl derivatives) and test against target proteins (e.g., kinases) via fluorescence polarization assays. Use IC50_{50} values to correlate structure-activity trends .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (see SDS for 6-bromo-4-methyl analogs) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) with NaHCO3_3 before disposal .
  • First Aid : For skin contact, wash with 10% ethanol-water solution and consult a physician immediately .

Methodological Frameworks for Research Design

Q. How can the FINER criteria improve experimental design for studies on this compound?

  • Methodological Answer :

  • FINER Application :
  • Feasible : Prioritize synthesis routes with >60% yield (e.g., CS2_2/KOH method) .
  • Novel : Explore understudied applications (e.g., antiviral activity via viral protease inhibition assays) .
  • Ethical : Adopt green chemistry principles (e.g., replace CS2_2 with less toxic thiourea derivatives) .

Q. What are common pitfalls in interpreting NMR data for bicyclic thiones?

  • Methodological Answer :

  • Pitfall 1 : Overlooking slow conformational exchange in NMR, leading to broadened or split peaks. Use higher-field instruments (≥400 MHz) and low-temperature NMR .
  • Pitfall 2 : Misassigning sulfur-mediated coupling. Perform 1H^1H-15N^{15}N-HMBC to confirm N–C=S connectivity .

Data Reproducibility Guidelines

Q. How to ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Documentation : Report exact molar ratios (e.g., 3.8 mmol hydrazide : 6 mmol KOH), solvent volumes, and reflux times (±5 min) .
  • Validation : Cross-check melting points (e.g., 181–182°C for benzyltetrahydroimidazol-2-thione) with literature values using calibrated equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.